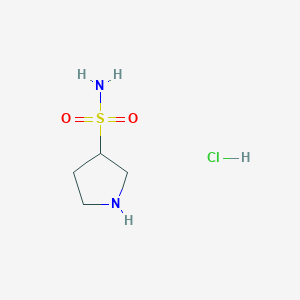

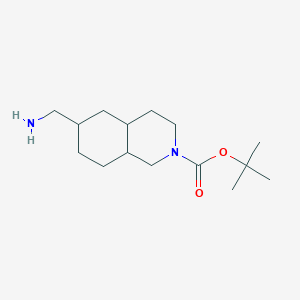

ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl glycinate is a compound that can be synthesized from glycine and ethyl ester . It’s a type of amino acid ester, which are commonly used in the synthesis of peptides and proteins .

Molecular Structure Analysis

The molecular structure of a compound like this would likely include an amino group (NH2), a carboxyl group (COOH), and a side chain containing the tert-butoxycarbonyl and phenylpropanethioyl groups . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis

Amino acid esters like ethyl glycinate can participate in a variety of chemical reactions. They can act as both acids and bases, and they can undergo reactions such as esterification, amide formation, and peptide bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For example, ethyl glycinate has a molecular weight of 103.12 g/mol and is soluble in water . It’s likely that “ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate” would have similar properties, although the additional functional groups could affect its solubility, stability, and reactivity.科学的研究の応用

Asymmetric Synthesis

- Application : It's used in the asymmetric synthesis of α-amino acids and other complex molecules. This process is crucial for creating compounds with specific optical properties, often required in pharmaceuticals and fine chemicals.

- References :

- Williams et al. (2003) explored the synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids.

Polymer Electrolytes

- Application : In the creation of novel polymer electrolytes, this compound has been investigated for its potential in generating ion-conductive polymers, crucial for battery technology and electronic devices.

- References :

- Nakamura & Tominaga (2011) discuss the synthesis of alternating copolymers with glycidyl ethers as ion-conductive polymers.

Cycloaddition Reactions

- Application : It plays a role in intermolecular cycloaddition reactions to produce compounds like isoxazolidines, which are important in organic synthesis and pharmaceuticals.

- References :

- Tamura et al. (2007) studied the Intermolecular Cycloaddition of Ethyl Glyoxylate O-tert-Butyldimethylsilyloxime.

Sustainable Synthesis Approaches

- Application : Research into sustainable synthesis methods using this compound is ongoing, focusing on environmentally friendly production methods for various organic compounds.

- References :

- Yu et al. (2015) explore a sustainable approach toward 2,3-Disubstituted Furan.

Synthesis of Pyrroles

- Application : The compound is used in the synthesis of pyrroles, a class of organic compounds with applications in drug development and materials science.

- References :

- Hombrecher & Horter (1990) discuss the synthesis of pyrroles via Ethyl N-(3-Oxo-1-alkenyl)glycinates.

Peptide Synthesis

- Application : It has been used in solid-phase synthesis of peptides, which is a critical process in the development of therapeutic peptides and proteins.

- References :

- Gaehde & Matsueda (2009) researched the synthesis of N-tert.-butoxycarbonyl(α-phenyl)aminomethylphenoxyacetic acid for use in peptide synthesis.

作用機序

Target of Action

It is a derivative of glycine , an amino acid that plays a crucial role in the functioning of the central nervous system and the production of proteins in the body .

Mode of Action

As a glycine derivative , it may interact with glycine receptors or be involved in pathways where glycine is a key player

Biochemical Pathways

Given its relation to glycine , it might be involved in pathways where glycine acts as a neurotransmitter or a building block for proteins. More detailed studies are required to understand the exact biochemical pathways this compound affects.

Result of Action

As a derivative of glycine , it might have effects related to the functions of glycine in the body, such as neurotransmission or protein synthesis

Safety and Hazards

将来の方向性

The future directions for research on a compound like this could include exploring its potential uses in medicine, biochemistry, or chemical synthesis. For example, it could be studied for its potential as a prodrug, a compound that is metabolized in the body to produce a drug . It could also be used as a building block in the synthesis of more complex molecules .

特性

IUPAC Name |

ethyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanethioyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-5-23-15(21)12-19-16(25)14(11-13-9-7-6-8-10-13)20-17(22)24-18(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,19,25)(H,20,22)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUCPFXHGYFGTK-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=S)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=S)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2930408.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2930420.png)